molecular formula C11H9BF3K B13488274 Potassium trifluoro(2-methylnaphthalen-1-yl)borate

Potassium trifluoro(2-methylnaphthalen-1-yl)borate

Cat. No.: B13488274
M. Wt: 248.10 g/mol
InChI Key: MNHBHLVGKCWDIK-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide is a chemical compound with the molecular formula C10H7BF3K. It is a boron-containing compound that is often used in various chemical reactions and research applications. This compound is known for its unique properties and reactivity, making it a valuable tool in synthetic chemistry.

Preparation Methods

The synthesis of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide typically involves the reaction of 2-methylnaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is usually purified through recrystallization or other purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different boron-containing products.

    Reduction: It can be reduced under specific conditions to yield other boron compounds.

    Substitution: The trifluoro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide involves the interaction of the boron atom with various molecular targets. The trifluoro group enhances the reactivity of the boron center, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide can be compared with other similar compounds, such as:

The uniqueness of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in synthetic chemistry and research.

Properties

Molecular Formula

C11H9BF3K

Molecular Weight

248.10 g/mol

IUPAC Name

potassium;trifluoro-(2-methylnaphthalen-1-yl)boranuide

InChI

InChI=1S/C11H9BF3.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1

InChI Key

MNHBHLVGKCWDIK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC2=CC=CC=C12)C)(F)(F)F.[K+]

Origin of Product

United States

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